Journal Name:Food Structure
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A home-based approach to demonstrate column and thin layer chromatography during the COVID-19 pandemic
Food Structure ( IF 0 ) Pub Date: 2023-06-14 , DOI: 10.1002/bmb.21757
The COVID-19 pandemic caused several educational challenges. Conducting laboratory experiments was an uphill task during the pandemic. Here, we developed a low-cost and reliable home-based experimental setup to teach column and thin layer chromatography (TLC) using silica gel granules available at home. Powdered silica gel, prepared by grinding silica gel granules, was used as the stationary phase. Iso-propyl alcohol, purchased from a pharmacy, was diluted with water and used as the mobile phase. A food coloring was chromatographically separated using the designed column. Moreover, TLC plates were prepared using powdered silica gel and a drop of food coloring was separated on TLC plates using the same mobile phase. In the article, we show our experiences by providing methods used to implement this experimental setup. We assume that this experimental setup will be helpful for other universities, research institutes and schools to develop online laboratory curricula to demonstrate basic chromatography techniques required for subjects such as chemistry, biochemistry and biology.
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Improvements in skills and knowledge after a comprehensive ELISA teaching course for biotechnology undergraduates
Food Structure ( IF 0 ) Pub Date: 2023-05-04 , DOI: 10.1002/bmb.21739
As a universal and extensively adopted technique, enzyme-linked immunosorbent assay (ELISA) can be used to detect and quantify small molecules in many applications both clinical and analytical. However, generally, students experiment mechanically using commercial ELISA kits according to the instructions and eventually produce a standard curve to calculate the concentration of the sample to be measured, cannot understand the critical factors and process of method establishment. This study systematically introduced undergraduates to using the pathogen-specific antigen and establishing an indirect ELISA method to detect the diagnostic target pathogen Burkholderia pseudomallei. This course aimed to develop the experimental skills of the students and improve their scientific research knowledge, which fully embody the organic combination of scientific research and teaching. Students independently selected the diagnostic antigen target of interest, obtained the antigen proteins using genetic engineering techniques, and established an ELISA method through a series of conditional optimization experiments. In addition, typical student-generated data, experimental methods, and a student feedback interpretation are presented in this study. Overall, the students were able to combine abstract knowledge with practice and understand the principles and applications of antigen–antibody interactions, thus enabling them to gain practical experience in molecular biology techniques, and learn how to use this principle to establish an ELISA method for detecting infectious diseases.
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The impact of a story on learning ketone body metabolism
Food Structure ( IF 0 ) Pub Date: 2023-04-05 , DOI: 10.1002/bmb.21732
Biochemistry is a core subject in the cross-disciplinary training on Biotechnology engineering courses. Metabolic pathways teaching has traditionally integrated hands-on laboratory experiences and traditional lectures, which detail a large number of reactions at a molecular level, their enzymes and regulation. The current scenario of Covid-19 outbreak have motivated the development of complementary tools that expand the horizon of metabolism teaching. In this study, we employed a story-based methodology to strengthen the metabolic pathways learning and to measure students' perception. Specifically, a peer-reviewed tale describing the ketone body metabolism was used during five semesters as a didactic strategy to teach this biochemical process. A questionnaire assessed the students' understanding and acceptance of the methodology (n = 83). Our findings showed that a high proportion of students (83.13%) were able to relate the story to the topics studied in the classroom (ketogenesis and ketolysis). On the other hand, they were satisfied and suggested that such methodology is effective and fun. In summary, most of the survey responses related to acceptance of story-based strategy ranged from 72% to 97%. Collectively, these results indicated that the story is appropriate to decomplex pathways, becoming a simple tool for driving motivation, learning and engagement of students. The narrative represents a bridge to connect the intriguing series of chemical reactions involved in the anabolism and degradation of 3-hydroxybutyrate (3-OHB), acetoacetate, and acetone with previously learned knowledge, emotions, and key concepts. In conclusion, the tale was useful to decode ketone body-related pathways and making metabolism learning more interesting and easier.
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Construction and analysis of evaluation model for medical students' innovation competency based on research-oriented biochemistry and molecular biology course in China
Food Structure ( IF 0 ) Pub Date: 2023-03-23 , DOI: 10.1002/bmb.21719
Presently, a variety of policies and measures has implemented to enhance the scientific research and innovation ability of medical students, but in the process of practice, there are many problems, such as they lack of independent topic selection ability, weak scientific research skills, lack of autonomous learning ability, the research results are simple and ineffective, limited teacher guidance time and so on. This paper attempted to build an effective model for the promotion of medical students' scientific research and innovation ability, in order to establish an efficacy evaluation model of the “Medical students' Innovative Scientific Research Program.” Undergraduates, graduate assistants, and tutors were interviewed with the Behavioral Event Interview technique, and a questionnaire of efficacy evaluation characteristics concluded from the interviews was formed. The questionnaire was conducted on medical students in the Medical students' Innovative Scientific Research Program, and the constructed model was analyzed using reliability analysis, validity analysis, and variation analysis. At the same time, the experimental teaching models are summarized and combed, and compared with other methods such as independent sample test. The results show the model could effectively evaluate the efficacy of the Medical students' Innovative Scientific Research Program and its teaching model is effective in cultivating medical students' learning and scientific research ability. It can provide theoretical support and practical reference for the evaluation and reform of the teaching modes related to the cultivation of scientific and innovative ability of medical students.
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A research-led flexible cell biology practical for biological sciences undergraduate and postgraduate degree courses
Food Structure ( IF 0 ) Pub Date: 2023-04-06 , DOI: 10.1002/bmb.21735
A challenge in the pandemic era is to implement effective but flexible practical teaching for biological sciences courses. Such teaching needs to deliver conceptual, analytical and practical skills training while having the option to rapidly respond to health and safety issues, local regulations, staff and student concerns. In this paper, we describe a set of cell biology practicals (mini-project) that meets many of these requirements and provides flexibility in providing skills training both through online and in practical laboratory environments. We have used a human adenocarcinoma cell line A431 stably transfected with a fluorescent cell cycle reporter as a biological model to deliver training through discrete work packages encompassing cell culture, fluorescence microscopy, biochemistry and statistics. How such work packages can be modified to, an online format either partially or completely is also described. Furthermore, the activities can be adapted for teaching both undergraduate and postgraduate level courses to ensure effective skills training which is applicable to a wide range of biological degree programs and levels of study.
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Blended/flipped biology classes during COVID-19
Food Structure ( IF 0 ) Pub Date: 2023-06-07 , DOI: 10.1002/bmb.21753
Higher education has been significantly affected by the COVID-19 pandemic, disrupting universities worldwide. Unexpectedly, the global academic community was forced to transition to remote and online learning. In many cases, fragilities in the systems of the higher education institutions were exposed, pointing to the need for investment in developing more digital solutions, infrastructure, and teaching modalities. In the post-COVID-19 era, the development and adoption of robust pedagogical modalities is crucial to provide the education systems with effective strategies for designing high-quality courses. Since 2008, MOOCs have been widely used to support billions of students worldwide with flexible, accessible, and high-quality learning experiences. This study attempts to investigate the effectiveness of adopting the MOOC-based flipped approach. We present findings and lessons learned from adopting this approach in two different biology classes using the MITx online materials. Findings on students' preparedness, students' performance, MOOCs integration evaluation, and during-pandemic approach assessment are also explained. In general, the results indicated that students favored the overall experience and the implemented approach. Since the online learning is currently at an evolving stage in Egypt, we believe this study's results might be beneficial for policymakers and Egyptian education institutions in designing strategies to improve the education process.
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Does exposure to research experiences have different learning outcomes than prior exposure to lab techniques in non-research settings?
Food Structure ( IF 0 ) Pub Date: 2023-01-06 , DOI: 10.1002/bmb.21707
A large body of literature has established the benefits of undergraduate research experiences via the traditional apprenticeship model. More recently, several studies have shown that many of these benefits can be recapitulated in course-based undergraduate research experiences (CUREs) that are more scalable and easier for students to participate in, compared to the apprenticeship-based research experiences. Many Biology curricula also incorporate more traditional laboratory courses, where students learn to use common laboratory techniques through guided exercises with known outcomes. Indeed, many programs across the nation provide such programs or courses for students early in their careers, with a view toward increasing student interest and engagement in Biology. While there is general consensus that all lab experiences have some benefits for students, very few studies have examined whether either research experiences or learning biological techniques in more traditional lab courses directly impacts student performance in lecture courses. Here, we show that prior familiarity with laboratory techniques does not improve student performance in a lecture course, even if these techniques are directly related to content being taught in the course. However, having prior research experience improves performance in the course, irrespective of whether the research experience included the use of course-related laboratory techniques.
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Beating heart cells: Using cultured cardiomyocytes to study cellular structure and contractility in laboratory exercises
Food Structure ( IF 0 ) Pub Date: 2023-07-24 , DOI: 10.1002/bmb.21770
Heart muscle cells, or cardiomyocytes, exhibit intrinsic contractility in vitro. We found that commercially-available mammalian cardiomyocytes serve as an excellent model system for studying the cytoskeleton and cellular contractility, fundamental topics in undergraduate cell and molecular biology courses. Embryonic rat cardiomyocytes were plated on cell culture dishes or glass coverslips and visualized using an inverted phase-contrast microscope. The cardiomyocytes began contracting within 1–2 days after plating and continued to contract for many weeks, allowing their use in multiple laboratory sessions. Following background reading and instruction, students fixed and triple-stained the cardiomyocytes to examine the relative distributions of actin filaments and microtubules and the position of nuclei. Analysis and image capture with fluorescence microscopy provided striking examples of highly organized cytoskeletal elements. Students then designed experiments in which cardiomyocyte intrinsic contractility was explored. Changes in contraction rates were examined after treatment with signaling molecules, such as epinephrine. The addition of epinephrine to the culture medium, within a usable concentration window, increased the rate of contraction. These adaptable exercises provide undergraduate cell and molecular biology students with the exciting opportunity to study cardiomyocytes using standard cell culture and microscopy techniques.
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An idea to explore: Introduction to research methods
Food Structure ( IF 0 ) Pub Date: 2023-07-11 , DOI: 10.1002/bmb.21758
A curriculum description of a general introductory biology course titled “Introduction to Research Methods” is presented here. The course aims to provide a glimpse of biomedical research to students who have had no or limited exposure to research to encourage them to do research as freshmen. Thus, this course aims to better equip and invoke interest of high school and college students to undertake research by addressing specific knowledge gaps, recruiting students from underserved communities, and promoting teamwork, community learning, and equity. The course covers in broad strokes key topics like forming a hypothesis, chemical safety, research practices, chemical calculations, cloning and so forth, that is useful for undergraduate trainees initiated to research. The course also aims to put each topic in a social context that provides room for contemplating science for young trainee scientists thus addressing the gap between science and society. Student feedback reveals a positive learning experience and self-reported improvement of knowledge on the various topics taught. As a result, the concepts and pedagogical tools used in this course can be adapted to increase students' involvement and retainment in biomedical research from underrepresented communities.
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